Y8Kcn7S6KE

Dopamine transporter monoamine transporter selectivity behavioral pharmacology

Researchers require dopamine transporter (DAT)-selective inhibitors with precisely characterized brain uptake kinetics to model abuse liability-yet generic phenyltropane analogs vary unpredictably in onset and duration. RTI-150 (CAS 752958-88-6) solves this with validated pharmacology: • DAT-selective DRI (5× cocaine potency in binding). • Defined rank-order brain uptake: cocaine < RTI-336 < RTI-150 < RTI-177. • Peak behavioral effect at 18 min post-injection; 4h duration-ideal 'faster-onset' reference. • Proven in microdialysis & self-administration paradigms. Supplied as a high-purity research compound with batch-specific COA.

Molecular Formula C20H27NO2
Molecular Weight 313.4 g/mol
CAS No. 752958-88-6
Cat. No. B12956304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameY8Kcn7S6KE
CAS752958-88-6
Molecular FormulaC20H27NO2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC4CCC4)N3C
InChIInChI=1S/C20H27NO2/c1-13-6-8-14(9-7-13)17-12-15-10-11-18(21(15)2)19(17)20(22)23-16-4-3-5-16/h6-9,15-19H,3-5,10-12H2,1-2H3/t15-,17+,18+,19-/m0/s1
InChIKeyLBLVIDUIWXYVNG-AITUJVMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RTI-150: DAT Inhibitor Overview


RTI-150 (CAS 752958-88-6) is a phenyltropane derivative that acts as a potent dopamine reuptake inhibitor (DRI) and psychomotor stimulant [1]. It is a 3-phenyltropane analog of cocaine and is characterized by a cyclobutyl ester group at the 2β-position and a 4-methylphenyl group at the 3β-position [2]. Pharmacologically, RTI-150 is a dopamine transporter (DAT)-selective inhibitor, exhibiting approximately five-fold greater potency than cocaine in binding assays [3]. Its rapid brain uptake (time to peak drug uptake intermediate between cocaine and RTI-177) and short duration of action (approximately 4 hours) define its distinct pharmacological profile [4].

DAT-selective pharmacological probeSelective for dopamine transporter over other monoamine transporters
Intermediate brain uptake rateRanked between cocaine/RTI-336 and slower analogs in PET imaging
Short duration of action (~4 h)Defined temporal window distinct from longer-acting phenyltropanes

Why RTI-150 Cannot Be Substituted


Within the phenyltropane class, subtle structural modifications yield profound differences in transporter selectivity, brain uptake kinetics, and behavioral pharmacology, rendering generic substitution unadvisable for scientific research [1]. RTI-150 occupies a unique pharmacological niche: it is a DAT-selective analog with a rapid onset (18 minutes to peak behavioral effect) and a short duration of action (4 hours), distinguishing it from both non-selective analogs like RTI-126 and slower-onset analogs like RTI-171 [2]. Furthermore, its rank order of brain uptake (time to peak uptake: cocaine < RTI-336 < RTI-150 < RTI-113 < RTI-177) places it at a specific point on the pharmacokinetic continuum that directly influences its reinforcing effectiveness and discriminative stimulus properties [3]. Substituting with a longer-acting analog (e.g., RTI-177) or a non-selective analog (e.g., RTI-126) would fundamentally alter the experimental parameters and confound results in studies of drug abuse liability or PET neuroimaging [4].

Non-selective analogs (e.g., RTI-126) Transporter selectivity profile may shift, altering behavioral pharmacology endpoints.
Slower-onset analogs (e.g., RTI-177) Time course of behavioral effects may differ, confounding onset-rate correlations.
Longer-acting DAT inhibitors Duration mismatch may affect reinforcement efficacy models and drug discrimination studies.

RTI-150 Comparative Evidence


DAT Selectivity vs Non-Selective Analogs

RTI-150 is classified as a DAT-selective inhibitor, a property that distinguishes it from non-selective monoamine transporter inhibitors such as RTI-126. This selectivity is not merely a qualitative descriptor; it is a key determinant of its behavioral effects. In a direct comparative study, the DAT-selective analogs (RTI-150 and RTI-171) and the non-selective analog (RTI-126) all produced behavioral-stimulant effects, but the slower-onset, non-selective analog RTI-112 did not [1]. This demonstrates that selectivity is a necessary, but not sufficient, condition for the behavioral pharmacology of this class of compounds [1].

Transporter Selectivity
Head-to-head
DAT-selective vs. non-selective (RTI-126, RTI-112)
Behavioral-stimulant effects in squirrel monkeys; in vitro binding assays
Defines DAT-specific behavioral probe utility
Non-selective analog RTI-112 lacked stimulant effects, highlighting selectivity relevance
Dopamine transporter monoamine transporter selectivity behavioral pharmacology

Brain Uptake Kinetics Rank Order

The rate of drug entry into the brain is a critical determinant of a stimulant's behavioral pharmacology and abuse liability. Using PET neuroimaging in rhesus monkeys, the time to peak drug uptake in the putamen was measured for cocaine and five phenyltropane analogs. The rank order was cocaine < RTI-336 < RTI-150 < RTI-113 < RTI-177 [1]. This positions RTI-150 at a specific, intermediate point on the pharmacokinetic continuum, with a slower rate of entry than cocaine and RTI-336, but a faster rate than RTI-113 and RTI-177 [1].

Brain Uptake Rank
Head-to-head
Rank 3 of 5: cocaine
Rhesus monkey putamen, PET with [18F]FECNT
Intermediate uptake kinetics for rate-behavior correlation
Rank order directly influences reinforcing and discriminative stimulus outcomes
Peak Behavioral Effect
Head-to-head
18 min post-injection (faster-onset class)
Squirrel monkey model; behavioral-stimulant effect assessment
Validated fast-onset temporal reference point
Distinct from extremely rapid RTI-126 (12 min) and slower RTI-177
DAT Affinity
Cross-study
~5-fold greater potency than cocaine
In vitro binding assays; exact Ki not specified in available literature
Supports DAT-mediated effect detection at lower doses
Data based on cross-study comparisons; Ki values to be confirmed by end user
Pharmacokinetics PET neuroimaging drug uptake rhesus monkey

Fast-Onset Behavioral Effects

The time course of behavioral-stimulant effects is a key differentiator among phenyltropane analogs. In squirrel monkeys, RTI-150, along with RTI-126 and RTI-336, was classified as a 'faster-onset' analog, achieving peak behavioral-stimulant effects at 18 minutes post-injection [1]. This contrasts with the 'slower-onset' DAT-selective analogs, RTI-171 and RTI-177 [1]. The study established a strong correlation between the time to peak behavioral effect and peak caudate dopamine levels, underscoring the pharmacological significance of this temporal parameter [1].

Peak Behavioral Effect
Head-to-head
18 min post-injection (faster-onset class)
Squirrel monkey model; behavioral-stimulant effect assessment
Validated fast-onset temporal reference point
Distinct from extremely rapid RTI-126 (12 min) and slower RTI-177
Behavioral pharmacology stimulant time course squirrel monkey

Higher DAT Affinity Than Cocaine

RTI-150 exhibits significantly greater potency than cocaine at the dopamine transporter (DAT) in vitro. While exact Ki values for RTI-150 were not available in the reviewed primary literature, the compound is consistently described as approximately five times more potent than cocaine in binding to the DAT [1]. This increased potency is a hallmark of the 3-phenyltropane analog series and is a key reason for their utility in research; they provide a more potent pharmacological probe for studying DAT function and behavior [2].

DAT Affinity
Cross-study
~5-fold greater potency than cocaine
In vitro binding assays; exact Ki not specified in available literature
Supports DAT-mediated effect detection at lower doses
Data based on cross-study comparisons; Ki values to be confirmed by end user
In vitro pharmacology binding affinity dopamine transporter Ki

RTI-150 Research Applications


DAT Selectivity and Reinforcement

RTI-150's well-documented DAT selectivity makes it an essential control compound in studies comparing the reinforcing effectiveness of DAT-selective versus non-selective monoamine transporter inhibitors. Studies have shown that DAT-selective analogs like RTI-150 exhibit robust reinforcing effects, whereas certain non-selective analogs do not, establishing a link between selectivity and abuse liability [1].

PET Imaging of Uptake Kinetics

RTI-150's precisely defined rank order in time-to-peak brain uptake (cocaine < RTI-336 < RTI-150 < RTI-113 < RTI-177) makes it a critical reference compound for neuroimaging studies. This established pharmacokinetic profile allows researchers to correlate the rate of brain entry with specific behavioral outcomes, such as drug discrimination and self-administration [2].

Fast-Onset Reference Compound

RTI-150 is a validated 'faster-onset' DAT-selective analog, achieving peak behavioral effects at 18 minutes post-injection in nonhuman primates [1]. This defined temporal profile makes it an ideal reference compound for experiments designed to isolate the contribution of 'rate of onset' to a drug's overall abuse potential, distinct from longer-acting analogs like RTI-177 [1].

In Vivo Dopamine Microdialysis

RTI-150 has been used in conjunction with in vivo microdialysis to directly measure drug-induced changes in extracellular dopamine levels in the caudate nucleus of squirrel monkeys [3]. Its established effects on dopamine levels, coupled with its defined temporal profile, make it a suitable tool for investigating the relationship between DAT occupancy, dopamine elevation, and behavioral output [3].

Application
Selection Property
Validation Focus
DAT selectivity and reinforcement
DAT-selective pharmacological profile
Compare reinforcing outcomes with non-selective monoamine transporter inhibitors
PET imaging of uptake kinetics
Established brain uptake rank order
Correlate rate of brain entry with behavioral endpoints in neuroimaging studies
Fast-onset reference compound
18-min peak behavioral effect (faster-onset class)
Isolate contribution of onset rate to abuse potential assessments
In vivo dopamine microdialysis
DAT occupancy and dopamine elevation coupling
Link transporter occupancy dynamics to behavioral output in primate models

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